
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, two phenyl groups, and a hydroxyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride typically involves the reaction of a phenyl Grignard reagent with a suitable precursor. One common method involves the reaction of 1,1-diphenyl-2-methyl-3-(morpholino)propanol with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol, acetone, or methyl ethyl ketone, and the reaction is typically carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often purified by recrystallization from suitable solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride can be compared with other similar compounds, such as:
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol: Similar structure but with additional methyl groups on the morpholine ring.
1-(3-Methyl-4-morpholino-2,2-diphenylbutyryl)pyrrolidine hydrochloride: Contains a pyrrolidine ring instead of a propanol backbone.
Propriétés
Numéro CAS |
35706-58-2 |
|---|---|
Formule moléculaire |
C20H26ClNO2 |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
2-methyl-3-morpholin-4-yl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-17(16-21-12-14-23-15-13-21)20(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,22H,12-16H2,1H3;1H |
Clé InChI |
IDZIQPNGPPKBDO-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
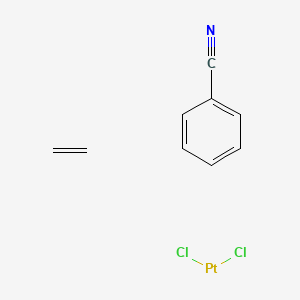
![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
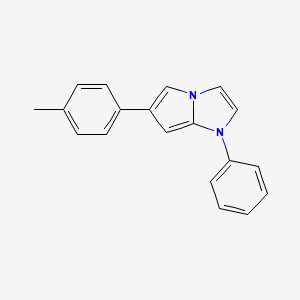
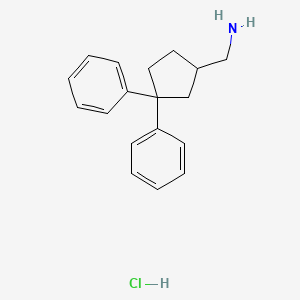

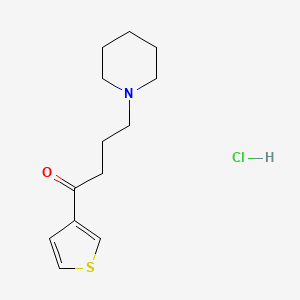
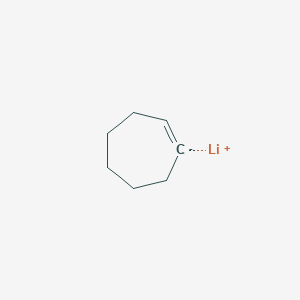
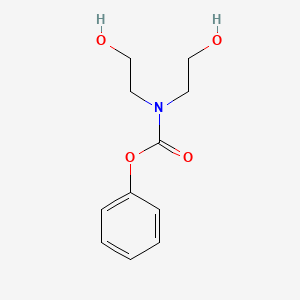
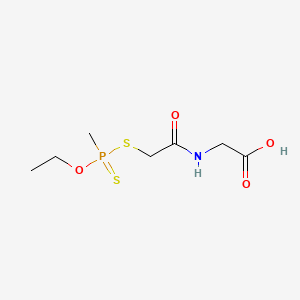
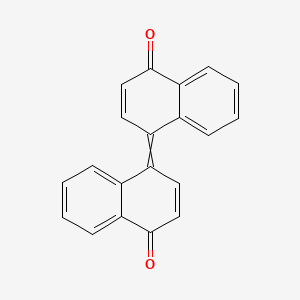
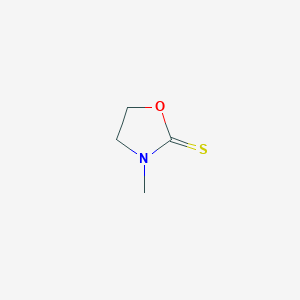
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)
